molecular formula C14H21N3S B5609164 1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea

1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea

Cat. No.: B5609164
M. Wt: 263.40 g/mol
InChI Key: GSUSYBWTWCDYIU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea typically involves the reaction of cyclohexylamine with 2-(pyridin-4-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, inhibiting enzyme activity. The pyridine ring can also interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-[2-(pyridin-2-yl)ethyl]thiourea
  • 1-Cyclohexyl-3-[2-(pyridin-3-yl)ethyl]thiourea
  • 1-Cyclohexyl-3-[2-(pyridin-5-yl)ethyl]thiourea

Comparison: 1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]thiourea is unique due to the position of the pyridine ring, which can influence its binding properties and reactivity. The 4-position pyridine derivative may have different steric and electronic effects compared to its 2- and 3-position counterparts, leading to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

1-cyclohexyl-3-(2-pyridin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h6-7,9-10,13H,1-5,8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUSYBWTWCDYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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